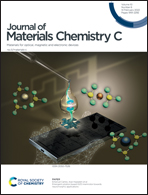White light emission and temperature dependent chromaticity shifts by modification of luminescent ZrO(FMN) nanoparticles with rare earth halides†
Journal of Materials Chemistry C Pub Date: 2016-07-19 DOI: 10.1039/C6TC01920J
Abstract
The photoluminescence of the dispersions of zirconyl flavinmononucleotide nanoparticles (ZrO[FMN]: FMN = flavinmononucleotide) in pyridine was deliberately influenced by the addition of rare earth halides LnCl3, resulting in a modification to core/shell structures with the nanoparticle as the core. The particle dispersion's original intense green luminescence of the flavin chromophore can therefore be shifted in chromaticity from green via white to blue. The shift depends on the reaction conditions as well as on the rare earth halide. Heating of the systems during the modification initiates these chromaticity shifts and they remain even after cooling to room temperature. For Ln = Y, La and Ho, all three halides can be used to create a broad band white light emission with a high general colour rendering index (CRI) of 84–88. The colour shift starts at 180 °C for Y and La, whereas HoCl3 addition already approaches the white point at 200 °C, whereas unmodified dispersions of ZrO(FMN) do not show a chromaticity shift at this temperature. The La-modified dispersion requires 250 °C to emit white light. The luminescence of the modified nanoparticles is also temperature dependent upon cooling to low temperatures, which shifts the colour point to intense blue for Y and La at −196 °C. Determination of the photoluminescence lifetimes indicates the modification of the chromophore and no solvent participation.

Recommended Literature
- [1] In situ forming biodegradable electroactive hydrogels
- [2] Fourier transform infrared microscopy for the determination of the composition of copolymer fibres: acrylic fibres
- [3] Single-molecule conductance studies on quasi- and metallaaromatic dibenzoylmethane coordination compounds and their aromatic analogs†
- [4] Stability enhancing ionic liquid hybrid electrolyte for NVP@C cathode based sodium batteries†
- [5] Asymmetric amplification in amino acidsublimation involving racemic compound to conglomerate conversion†
- [6] The role of diffusion potentials in the growth of ionic crystals
- [7] Highly fluorous complexes of nickel, palladium and platinum: solubility and catalysis in high pressure CO2†
- [8] Nano-optical information storage induced by the nonlinear saturable absorption effect
- [9] Time-resolved luminescence microscopy of bimetallic lanthanide helicates in living cells†
- [10] Steroid inhibition of erythrocyte-derived ATP reduces endothelial cell production of nitric oxide in a 3D-printed fluidic model†










